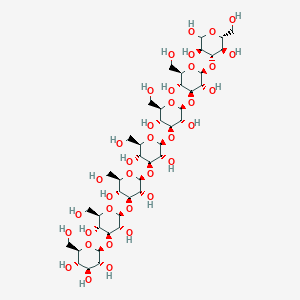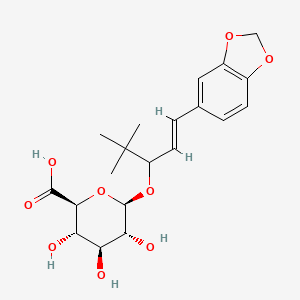
Laminariheptaose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Laminariheptaose is a heptasaccharide composed of seven glucose units linked by β-1,3-glycosidic bonds It is derived from laminarin, a polysaccharide found in brown algae
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Laminariheptaose can be synthesized using enzymatic methods. One common approach involves the use of laminarinase, an enzyme that specifically cleaves β-1,3-glycosidic bonds in laminarin. The enzyme catalyzes the hydrolysis of laminarin, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of laminarin from brown algae, followed by enzymatic hydrolysis using laminarinase. The process is optimized to maximize the yield of this compound while minimizing the production of other oligosaccharides .
Análisis De Reacciones Químicas
Types of Reactions
Laminariheptaose undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce corresponding aldonic acids.
Reduction: Reduction of this compound can yield alditols.
Substitution: Substitution reactions can introduce functional groups into the glucose units, modifying the properties of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and periodate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Various reagents, such as acyl chlorides and alkyl halides, can be used for substitution reactions.
Major Products
Oxidation: Aldonic acids.
Reduction: Alditols.
Substitution: Functionalized this compound derivatives.
Aplicaciones Científicas De Investigación
Laminariheptaose has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the properties and reactions of β-glucans.
Biology: Investigated for its role in plant defense mechanisms and as a signaling molecule in various biological processes.
Medicine: Explored for its potential immunomodulatory and anti-inflammatory properties.
Industry: Utilized in the production of bioactive compounds and as a substrate for enzyme assays.
Mecanismo De Acción
Laminariheptaose exerts its effects through interactions with specific molecular targets and pathways. It can bind to receptors on the surface of cells, triggering signaling cascades that lead to various biological responses. For example, this compound can activate immune cells, enhancing their ability to respond to pathogens .
Comparación Con Compuestos Similares
Similar Compounds
Laminaribiose: A disaccharide composed of two glucose units linked by a β-1,3-glycosidic bond.
Laminaritriose: A trisaccharide composed of three glucose units linked by β-1,3-glycosidic bonds.
Laminaritetraose: A tetrasaccharide composed of four glucose units linked by β-1,3-glycosidic bonds.
Uniqueness
Laminariheptaose is unique due to its longer chain length compared to other β-glucans, which can influence its biological activity and interactions with enzymes. Its heptasaccharide structure allows for more complex and specific interactions with molecular targets, making it a valuable compound for research and industrial applications .
Propiedades
IUPAC Name |
(3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H72O36/c43-1-8-15(50)22(57)23(58)37(67-8)74-31-17(52)10(3-45)69-39(25(31)60)76-33-19(54)12(5-47)71-41(27(33)62)78-35-21(56)14(7-49)72-42(29(35)64)77-34-20(55)13(6-48)70-40(28(34)63)75-32-18(53)11(4-46)68-38(26(32)61)73-30-16(51)9(2-44)66-36(65)24(30)59/h8-65H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22+,23-,24-,25-,26-,27-,28-,29-,30+,31+,32+,33+,34+,35+,36?,37+,38+,39+,40+,41+,42+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUMGDGPRAORNS-NWAGTZSNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3[C@@H]([C@H](O[C@H]([C@@H]3O)O[C@H]4[C@@H]([C@H](O[C@H]([C@@H]4O)O[C@H]5[C@@H]([C@H](O[C@H]([C@@H]5O)O[C@H]6[C@@H]([C@H](O[C@H]([C@@H]6O)O[C@H]7[C@@H]([C@H](OC([C@@H]7O)O)CO)O)CO)O)CO)O)CO)O)CO)O)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O36 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1153.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



